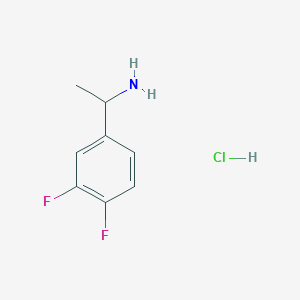

1-(3,4-Difluorophenyl)ethan-1-amine hydrochloride

Description

1-(3,4-Difluorophenyl)ethan-1-amine hydrochloride is an arylalkylamine hydrochloride salt featuring a benzene ring substituted with fluorine atoms at the 3- and 4-positions, linked to an ethylamine group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical synthesis and biochemical research.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYCUFKROCITGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321318-19-8 | |

| Record name | Benzenemethanamine, 3,4-difluoro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321318-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)ethan-1-amine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-difluorobenzaldehyde with nitromethane to form 3,4-difluoro-β-nitrostyrene, which is then reduced to 1-(3,4-difluorophenyl)ethan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of 1-(3,4-difluorophenyl)ethan-1-amine hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed:

Oxidation: Oxidized derivatives of the difluorophenyl group.

Reduction: Reduced forms of the ethanamine backbone.

Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(3,4-Difluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 3,4-difluorobenzaldehyde with nitromethane to form 3,4-difluoro-β-nitrostyrene, which is subsequently reduced to the desired amine. The final hydrochloride salt is obtained through treatment with hydrochloric acid. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, contributing to the development of new materials and compounds .

Biology

- Biological Activity Investigation : Research has focused on the biological interactions of 1-(3,4-Difluorophenyl)ethan-1-amine hydrochloride with specific molecular targets. Studies suggest potential applications in modulating receptor activity or enzyme function, which could lead to novel therapeutic strategies .

Medicine

- Therapeutic Applications : The compound has been explored for its potential use in pharmaceuticals. Its unique chemical structure may confer specific pharmacological properties that are beneficial in treating various conditions. For instance, it has been investigated as a precursor for drugs targeting neurological disorders due to its ability to cross the blood-brain barrier .

Industry

- Specialty Chemicals Production : In industrial applications, 1-(3,4-Difluorophenyl)ethan-1-amine hydrochloride is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating compounds used in various industrial processes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Positional Isomers of Difluorophenyl Ethanamine Hydrochlorides

Key Differences :

- 1-(2,3-Difluorophenyl)ethan-1-amine hydrochloride (CAS 1427378-79-7): Fluorine atoms at the 2- and 3-positions alter electronic distribution and steric hindrance compared to the 3,4-isomer. This impacts receptor binding; for example, 2,3-substituted analogs may exhibit reduced metabolic stability due to proximity to the amine group .

Table 1: Positional Isomers Comparison

Chain Length and Stereochemical Variants

Propylamine Derivatives :

- (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride (CAS 1565825-89-9) and its (S)-enantiomer (CAS 1785760-88-4) feature a three-carbon chain, increasing lipophilicity (logP) compared to the ethylamine analog. This elongation may enhance blood-brain barrier penetration but reduce aqueous solubility .

Table 2: Chain Length and Stereochemistry

| Compound Name | Chain Length | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 1-(3,4-Difluorophenyl)ethan-1-amine HCl | Ethyl | ~193.45 | — |

| (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl | Propyl | 207.66 | 1565825-89-9 |

Halogen-Substituted Analogs

Chlorine and Bromine Derivatives :

Table 3: Halogen-Substituted Analogs

Heterocyclic and Functionalized Derivatives

Oxadiazole-Containing Analogs :

Pyridine Derivatives :

- (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride (CAS 1626335-72-5): Bromine atoms and a pyridine ring increase molecular weight (428.5 g/mol) and polar surface area, likely improving solubility in polar solvents .

Biological Activity

1-(3,4-Difluorophenyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Biological Activities

-

Antimicrobial Properties

- Studies have shown that 1-(3,4-difluorophenyl)ethan-1-amine hydrochloride exhibits significant antimicrobial activity against various bacterial strains. The difluorophenyl group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

-

Anticancer Effects

- Research indicates that this compound may possess anticancer properties. In vitro studies demonstrated cytotoxic effects on cancer cell lines such as FaDu (hypopharyngeal tumor cells), where it induced apoptosis more effectively than traditional chemotherapeutic agents like bleomycin . The mechanism involves the modulation of apoptotic pathways, enhancing the efficacy of cancer treatments.

-

Anti-inflammatory Activity

- The compound has been noted for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This activity suggests a role in managing inflammatory diseases and conditions.

The biological activity of 1-(3,4-difluorophenyl)ethan-1-amine hydrochloride can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those linked to inflammation and cancer progression.

- Receptor Modulation : It has been shown to interact with various receptors, which can lead to altered signaling pathways that promote cell survival or death depending on the context.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of microbial cell membranes | |

| Anticancer | Induction of apoptosis in tumor cells | |

| Anti-inflammatory | Inhibition of cytokine production |

Case Study: Anticancer Activity

In a controlled study, 1-(3,4-difluorophenyl)ethan-1-amine hydrochloride was tested on FaDu cells. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values significantly lower than those observed for standard treatments. This suggests that the compound could be developed into a novel therapeutic agent for cancer treatment.

Pharmacokinetics

The pharmacokinetic profile of 1-(3,4-difluorophenyl)ethan-1-amine hydrochloride suggests good absorption and bioavailability. Studies indicate that the compound is rapidly metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its therapeutic effects.

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-difluorophenyl)ethan-1-amine hydrochloride in laboratory settings?

The synthesis typically involves a multi-step approach:

- Step 1 : Alkylation of 3,4-difluorobenzene derivatives to introduce an ethanamine backbone.

- Step 2 : Reduction of intermediates (e.g., nitriles or imines) using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Step 3 : Salt formation with hydrochloric acid to yield the hydrochloride salt. Critical parameters include temperature control during reduction (0–25°C) and inert atmosphere use to prevent oxidation. Reaction progress should be monitored via TLC or HPLC .

Q. How should this compound be stored to ensure stability?

- Short-term : Store at -4°C in airtight, light-resistant containers.

- Long-term : Maintain at -20°C under anhydrous conditions to prevent hydrolysis. Desiccants (e.g., silica gel) should be used to minimize moisture exposure. Stability studies suggest a shelf life of 1–2 years under these conditions .

Q. What analytical methods are suitable for characterizing purity and structure?

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.

- Structural confirmation :

- <sup>1</sup>H/<sup>19</sup>F NMR : To verify fluorophenyl substituents and amine proton environment.

- Mass spectrometry (ESI-MS) : For molecular ion ([M+H]<sup>+</sup>) matching the theoretical m/z (C8H10F2N·HCl: 201.63 g/mol).

- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do the 3,4-difluoro substituents influence electronic properties and reactivity?

- Electron-withdrawing effects : Fluorine atoms increase the aromatic ring's electron deficiency, directing electrophilic substitutions to the ortho/para positions.

- Hydrogen bonding : The amine hydrochloride salt participates in strong ionic interactions, affecting solubility in polar solvents (e.g., water, DMSO). Computational studies (DFT) reveal reduced electron density at the amine group, impacting nucleophilicity in coupling reactions .

Q. What strategies resolve contradictions in reported solubility data?

- Method standardization : Use consistent solvent systems (e.g., phosphate buffer at pH 7.4 for aqueous solubility).

- Temperature control : Measure solubility at 25°C ± 0.5°C to avoid kinetic discrepancies.

- Cross-validation : Compare gravimetric, UV spectrophotometric, and NMR-based quantification. For example, conflicting DMSO solubility reports (50–100 mg/mL) may arise from hydration state variations; drying the compound under vacuum before testing is critical .

Q. How is this compound applied in medicinal chemistry research?

- Intermediate synthesis : Used to prepare fluorinated analogs of bioactive amines (e.g., dopamine receptor ligands or kinase inhibitors).

- Pharmacophore optimization : The 3,4-difluoro motif enhances metabolic stability and binding affinity in CNS-targeting compounds.

- In vitro studies : Evaluate toxicity via MTT assays (IC50 in neuronal cell lines: >100 µM) and assess blood-brain barrier permeability using PAMPA assays .

Q. What safety protocols are essential during handling?

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Spill management : Neutralize with sodium bicarbonate, then collect in chemical waste containers.

- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation and seek medical attention. Safety data align with GHS Category H315/H319 (skin/eye irritation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.